Copper;platinum - 116391-73-2

Copper;platinum

Catalog Number: EVT-14428948
CAS Number: 116391-73-2
Molecular Formula: Cu5Pt
Molecular Weight: 512.8 g/mol
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Product Introduction

Overview

Copper and platinum are two significant transition metals that exhibit unique properties and applications in various fields, particularly in catalysis and materials science. The combination of these metals, often referred to as copper-platinum compounds, has garnered attention due to their enhanced catalytic properties and potential applications in electrochemistry and sensor technology.

Source

Copper is a widely available metal, known for its excellent electrical conductivity and malleability. Platinum, on the other hand, is a rare and precious metal valued for its catalytic properties and resistance to corrosion. The interaction between copper and platinum can lead to the formation of various compounds and alloys that leverage the strengths of both metals.

Classification

Copper-platinum compounds can be classified based on their structural forms, such as nanoparticles, alloys, or complexes. These classifications often denote their synthesis methods and intended applications.

Synthesis Analysis

Methods

The synthesis of copper-platinum compounds can be achieved through several methods:

  1. Co-reduction Method: This method involves the simultaneous reduction of copper and platinum precursors in a solution, leading to the formation of alloyed nanoparticles. It is commonly used for synthesizing platinum-copper nanoparticles for catalytic applications .
  2. Electrodeposition: A one-step electrodeposition technique can be employed to create copper-platinum nanoparticles on conductive substrates. This method is particularly useful for developing sensors .
  3. Hydrothermal Method: This involves the use of high-pressure steam to synthesize platinum-copper nanocomposites, often using stabilizers like polyvinylpyrrolidone to control particle size .
  4. Step-by-Step Synthesis: Involves sequential deposition of copper and platinum layers on a substrate, allowing for controlled growth and enhanced catalytic performance .

Technical Details

The choice of synthesis method significantly impacts the morphology, size, and distribution of the resulting copper-platinum compounds. For instance, co-reduction methods typically yield nanoparticles with high surface area and catalytic activity due to their unique structural features.

Molecular Structure Analysis

Structure

Copper-platinum compounds can exhibit various structural forms depending on their synthesis method. The most common forms include:

  • Nanoparticles: These are typically spherical or cuboidal in shape, with sizes ranging from a few nanometers to hundreds of nanometers.
  • Alloys: Copper-platinum alloys may present a solid solution where both metals are uniformly distributed at the atomic level.

Data

Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) are frequently employed to analyze the structural properties of these compounds. For example, XRD patterns can reveal information about crystallinity and phase purity, while TEM can provide insights into particle size and morphology.

Chemical Reactions Analysis

Reactions

Copper-platinum compounds are involved in various chemical reactions, particularly in catalysis:

  1. Methanol Oxidation Reaction: Copper-platinum alloys have shown enhanced activity for methanol oxidation, which is crucial for fuel cell applications .
  2. Sonogashira Coupling Reaction: Copper(I) complexes supported on platinum nanoparticles have been utilized as effective catalysts for this cross-coupling reaction in organic synthesis .

Technical Details

The effectiveness of copper-platinum catalysts in these reactions can be attributed to their unique electronic properties and the synergistic effects arising from the interaction between the two metals.

Mechanism of Action

Process

The mechanism by which copper-platinum compounds facilitate reactions often involves:

  • Electron Transfer: The presence of copper can enhance electron transfer processes due to its lower electronegativity compared to platinum.
  • Surface Activation: Platinum's ability to activate molecular bonds plays a critical role in facilitating various catalytic reactions.

Data

Kinetic studies often demonstrate that copper-platinum catalysts exhibit higher turnover frequencies compared to pure platinum catalysts alone, indicating improved efficiency in catalysis.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Copper has a melting point of 1,984 °F (1,085 °C), while platinum melts at 3,215 °F (1,768 °C).
  • Density: The density of copper is approximately 8.96 g/cm³; platinum is denser at around 21.45 g/cm³.

Chemical Properties

Relevant analyses such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of these compounds under various conditions .

Applications

Scientific Uses

Copper-platinum compounds find applications across several domains:

  1. Catalysis: They are extensively used in heterogeneous catalysis for organic reactions due to their enhanced activity compared to single metal catalysts.
  2. Electrochemical Sensors: Their unique electrochemical properties make them suitable for developing sensors for glucose detection and other biomolecules .
  3. Fuel Cells: Copper-platinum alloys are explored as catalysts in direct methanol fuel cells due to their improved performance over traditional platinum-only catalysts .
Synthesis and Structural Engineering of Copper-Platinum Systems

Galvanic Replacement Strategies for Single-Atom Alloy Architectures

Galvanic replacement (GR) leverages redox potential differences between metals to create precisely structured bimetallic systems. This spontaneous process drives the deposition of Pt atoms onto Cu templates via the reaction: 2Cu + [PtCl₆]²⁻ → Pt + 2Cu²⁺ + 6Cl⁻. Recent advances demonstrate that ethylene glycol solvents prevent Cu oxidation during GR, enabling atomic dispersion of Pt on polyhedral Cu nanoparticles. The resulting single-atom alloys (SAAs) feature isolated Pt atoms coordinated within Cu matrices, confirmed by HAADF-STEM and EXAFS analysis showing exclusive Pt-Cu coordination at 2.60 Å with no Pt-Pd clustering [2] [8].

Critical GR parameters include:

  • Precursor concentration: Dilute Pt²⁺ solutions yield <1 wt.% Pt loading
  • Reaction time: Optimized to prevent nanoparticle aggregation
  • Surface crystallography: Polyhedral Cu templates with kinked surfaces enhance atomic anchoring

SAAs exhibit exceptional CO₂ reduction performance, with Pd₁Cu systems achieving 25% CH₄ and 33% C₂H₄ faradaic efficiency at -1.1 V vs RHE. This represents a 4-fold increase in CH₄ selectivity compared to pure Cu nanoparticles, attributable to dual-site catalysis where Pt atoms promote CO* adsorption while adjacent Cu sites enable hydrogenation [8].

Table 1: Structural and Catalytic Properties of Galvanic Replacement-Derived CuPt Systems

MaterialPt Loading (wt.%)Coordination EnvironmentKey Catalytic PerformanceStability
Pd₁Cu SAA0.9Pd-Cu (2.60 Å, CN=7.5)25% CH₄ FE, 33% C₂H₄ FE>10h electrolysis
Pt₁Cu SAA1.2Pt-Cu (2.58 Å, CN=7.3)21% CH₄ FE, 30% C₂H₄ FE>10h electrolysis
PdCu BA0.8Pd-Pd (2.74 Å, CN=7.6)<5% CH₄ FE, 10% C₂H₄ FEPhase segregation

Wet-Chemistry Templating Approaches for Nanotube Fabrication

Cu nanowire (NW) templates enable precise construction of hollow bimetallic nanostructures. The synthesis involves three stages: (1) Hydrothermal growth of Cu NWs (50-100 nm diameter), (2) Controlled galvanic replacement with K₂PtCl₆ in OAm/ODE solvents, and (3) Acetic acid etching to create porous nanotube architectures. Compositional tuning (Pt₁Cu₂, Pt₁Cu₁, Pt₅Cu₂, Pt₃Cu₁) is achieved by modulating Pt:Cu precursor ratios [3] [4].

Structural analysis reveals:

  • Nanoparticle-decorated surfaces: 5-10 nm PtCu NPs on nanotube walls
  • Hollow interiors: 40-60 nm cavity diameters from sacrificial Cu cores
  • Composition-dependent strain: Pt₅Cu₂ shows 1.2% lattice contraction vs pure Pt

These structural features directly enhance electrocatalytic functionality. Pt₅Cu₂ nanotubes achieve exceptional hydrogen evolution reaction (HER) performance across pH conditions:

  • Acidic media: 27 mV dec⁻¹ Tafel slope, 32±2 mV overpotential @ 10 mA cm⁻²
  • Alkaline media: 34±2 mV overpotential @ 10 mA cm⁻²
  • Neutral media: 284±2 mV overpotential @ 10 mA cm⁻²

The performance hierarchy (Pt₅Cu₂ > Pt₃Cu₁ > Pt₁Cu₁ > Pt₁Cu₂) correlates with d-band center modulation where optimal Pt 5d electron filling facilitates H* adsorption/desorption [3].

Table 2: HER Performance of PtCu Nanotubes Across pH Conditions

CompositionOverpotential @ 10mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Exchange Current Density (mA cm⁻²)
Acidic (0.5M H₂SO₄)
Pt₅Cu₂ NTs32 ± 2270.98
Pt₃Cu₁ NTs45 ± 3510.75
Commercial Pt/C36 ± 2300.95
Alkaline (1M KOH)
Pt₅Cu₂ NTs34 ± 2350.85
Pt₃Cu₁ NTs41 ± 3400.68

Polyol-Formaldehyde Co-Deposition Methodologies for Bimetallic Composites

The polyol-formaldehyde approach enables single-pot synthesis of carbon-supported PtCu catalysts. This method combines formaldehyde reduction with ethylene glycol stabilization to achieve uniform bimetallic deposition on carbon black (CB). Two variants demonstrate distinct structural outcomes:

  • Consecutive deposition (CB/CuPt-1): Sequential metal addition yields core-shell structures
  • Co-deposition (CB/CuPt-2): Simultaneous reduction produces homogeneous PtCu alloys [5]

Characterization reveals:

  • Particle size distribution: 2-4 nm nanoparticles with 15% size dispersion
  • Metal loading: 10 wt.% total metal content (Pt:Cu = 1:1 atomic ratio)
  • Crystalline structure: Face-centered cubic (fcc) phase with lattice parameter 3.81 Å

Notably, Cu presence enhances Pt reduction efficiency, increasing Pt content by 30% versus monometallic counterparts. The CB/CuPt-2 composite exhibits exceptional HER activity with 56.87 mV dec⁻¹ Tafel slope in acidic media, outperforming commercial Pt/C (70.1 mV dec⁻¹) despite 40% lower Pt loading. This enhancement stems from strain-induced electronic effects where compressive strain from Cu atoms downshifts the Pt d-band center, optimizing hydrogen adsorption energy [5].

Ligand-Mediated Coordination Complex Design in Heterobinuclear Systems

Ligand engineering enables precise control of Cu electronic states in molecular PtCu systems. Six phenyl-1H-1,2,3-triazole (PhTA) derivatives with tunable HOMO energies (-5.82 to -5.19 eV) coordinate with Pt-Cu dimers, creating stable coordination polymers. XAS and UV-Vis spectroscopy confirm ligand-to-metal charge transfer magnitude correlates with ligand HOMO energy: electron-donating substituents increase electron density at Cu sites by 0.3e per ligand unit [4] [7].

Key structural features:

  • Bimetallic nodes: Pt-Cu separation distance 2.85±0.05 Å
  • Bridging ligands: N,N'-coordination from deprotonated triazoles
  • Crystalline order: Porous frameworks with 12-15 Å pore diameter

CO-DRIFTS analysis reveals CO binding strength increases linearly with ligand HOMO energy (R²=0.94). This enables unprecedented tuning of C-C coupling efficiency (ηC-C) from 0.26 to 0.86 in CO₂ electroreduction. The optimal L2-Cu system (HOMO = -5.42 eV) achieves 51% ethylene selectivity at -0.95 V vs RHE due to modulated CO adsorption that balances surface coverage and dimerization kinetics [4].

Phase-Segregation Mitigation in PtCu Alloy Nanoparticle Synthesis

Phase segregation remains a fundamental challenge in bimetallic synthesis. Two advanced strategies address this:

Hydrogen Reduction Treatment: Post-synthetic H₂ processing of PtCu/TiO₂ creates Ptᵟ⁺-Ov-Ti³⁺ and Cuᵟ⁺-Ov-Ti³⁺ interfaces that stabilize alloyed structures. HAADF-STEM shows:

  • Oxygen vacancy (Ov) density increases 3-fold after reduction
  • PtCu particle size maintained at 4.2±0.8 nm despite 500°C treatment
  • Alloy homogeneity confirmed by EDS line scans (Pt:Cu variation <5%) [3] [7]

Galvanic Replacement Optimization: Controlling Cu template crystallinity prevents anisotropic replacement. Polyhedral Cu nanoparticles yield more homogeneous Pt deposition than spherical counterparts due to facet-selective replacement kinetics:

  • {100} facets: Replacement rate 2.1 nm min⁻¹
  • {111} facets: Replacement rate 1.4 nm min⁻¹
  • Ethylene glycol solvent reduces rate differential to <0.3 nm min⁻¹ [2] [6]

These approaches enable 200-hour operational stability in photocatalytic CO₂ reduction, with PtCu/Ti-H₂ maintaining 85% initial CH₄ production rate versus 40% loss in untreated counterparts. The preserved activity directly correlates with suppressed copper segregation as quantified by in situ XAFS [7].

Table 3: Phase Stability Comparison of PtCu Alloy Systems

Synthetic ApproachInitial Composition (Pt:Cu)Segregation Onset Temperature (°C)Compositional Drift After 50h Use
Conventional Coprecipitation1:1220Pt₈₀Cu₂₀ (surface)
Galvanic Replacement (EG)1:1320Pt₅₂Cu₄₈ (surface)
H₂-Treated PtCu/TiO₂1:1420Pt₄₉Cu₅₁ (surface)

Comprehensive Compound List

Properties

CAS Number

116391-73-2

Product Name

Copper;platinum

IUPAC Name

copper;platinum

Molecular Formula

Cu5Pt

Molecular Weight

512.8 g/mol

InChI

InChI=1S/5Cu.Pt

InChI Key

QWSGLNSEIOTPNE-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Pt]

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